An In-depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
An In-depth Technical Guide to 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The document elucidates its chemical identity, physicochemical properties, plausible synthetic pathways, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the potential applications based on the well-established bioactivity of the pyrrolidinone scaffold and outlines essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and structurally related molecules.
Core Compound Identification and Properties
1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a substituted aromatic pyrrolidinone. The core structure consists of a five-membered lactam ring (pyrrolidin-2-one) substituted with a methyl group at the 5-position and a 3-aminophenyl group at the nitrogen atom.
Chemical Identity
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Chemical Name: 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one
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CAS Number: 1033693-04-7[1]
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SMILES: CC1CCC(=O)N1C2=CC=CC(=C2)N[1]
Physicochemical and Computed Properties
A summary of the key physical and computed chemical properties is presented in Table 1. These parameters are crucial for predicting the compound's behavior in various solvent systems, its potential for biological membrane permeability, and its suitability for different analytical techniques.
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | [1] |
| LogP (Partition Coefficient) | 1.7841 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
| Purity (Typical) | ≥97% | [1] |
Table 1: Key physicochemical and computed properties of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.
Synthesis Pathway: A Mechanistic Approach
While specific literature detailing the synthesis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not extensively published, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A logical approach involves a two-step process: the synthesis of the γ-lactam precursor followed by an N-arylation reaction.
The pyrrolidinone ring system is a common motif in biologically active compounds and can be synthesized from various precursors, including pyroglutamic acid or γ-aminobutyric acid (GABA).[3][4] A common industrial method involves the reaction of a γ-amino acid with a suitable methylating agent.[3] For the target molecule, a key reaction is the coupling of the pre-formed 5-methylpyrrolidin-2-one with a substituted aniline.
Proposed Retrosynthetic Analysis & Forward Synthesis Workflow
The logical disconnection for this molecule is at the N-aryl bond, suggesting a coupling reaction between 5-methylpyrrolidin-2-one and a protected 3-bromoaniline or a similar halogenated precursor.
Caption: Proposed two-step synthesis workflow for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Buchwald-Hartwig Amination to form 1-(3-Nitrophenyl)-5-methylpyrrolidin-2-one
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To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-3-nitrobenzene (1.0 eq), 5-methylpyrrolidin-2-one (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos).
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Add anhydrous toluene or dioxane as the solvent via cannula.
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Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
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Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the intermediate, 1-(3-nitrophenyl)-5-methylpyrrolidin-2-one.
Step 2: Reduction of the Nitro Group
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Dissolve the purified intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
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Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at an elevated temperature. Alternatively, catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst can be employed.
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Stir the reaction at room temperature or with gentle heating until the starting material is fully consumed (monitored by TLC).
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If using SnCl₂/HCl, carefully neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude product, 1-(3-aminophenyl)-5-methylpyrrolidin-2-one, can be further purified by recrystallization or column chromatography if necessary.
Analytical and Quality Control Methodologies
Ensuring the identity, purity, and stability of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is paramount. A multi-technique approach is recommended, adapting established methods for related compounds like N-methyl-2-pyrrolidone (NMP).[5][6][7]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound and for quantifying it in various matrices.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid | The gradient allows for the elution of impurities with a wide range of polarities. Formic acid aids in peak shape and ionization for MS detection.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 254 nm and 280 nm; Tandem Mass Spectrometry (MS/MS) | The aminophenyl chromophore allows for strong UV absorbance. MS/MS provides high sensitivity and specificity for confirmation.[6] |
| Injection Volume | 5-10 µL | Standard volume to avoid column overloading. |
Table 2: Recommended HPLC-MS/MS parameters for the analysis of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one.
Structural Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons (with splitting patterns indicative of 1,3-substitution), the aliphatic protons of the pyrrolidinone ring, and the methyl group singlet.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition (C₁₁H₁₄N₂O).[1]
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, including the N-H stretches of the primary amine, the C=O stretch of the lactam, and C-N and aromatic C-H stretches.
Potential Applications and Research Context
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in a range of pharmaceuticals with diverse biological activities.[4] For instance, certain pyrrolidinone derivatives act as inhibitors of monoamine transporters, suggesting potential applications in neuroscience for conditions like depression or ADHD.[8]
Caption: Logical relationship diagram illustrating potential research applications.
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Scaffold for Medicinal Chemistry: The primary amine group provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The overall structure shares features with known dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors.[8]
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Precursor in Materials Science: The aromatic amine functionality allows this molecule to serve as a monomer or building block for the synthesis of high-performance polymers, such as polyamides or polyimides, potentially imparting unique solubility or thermal properties due to the bulky pyrrolidinone substituent.
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Specialty Solvent Research: Given its structural similarity to N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent, this compound could be investigated for specialized applications where its unique properties (e.g., higher boiling point, different polarity) may be advantageous.[9]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is not widely available, a conservative approach to handling should be adopted based on data from structurally related compounds like NMP.[10]
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Hazard Classification (Anticipated):
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Personal Protective Equipment (PPE):
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Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
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Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[11]
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Handling Procedures:
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
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Protect from light and moisture.
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First Aid Measures:
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Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[10]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
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Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]
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References
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AA Blocks. 5-({[(3-chlorophenyl)methyl]amino}methyl)pyrrolidin-2-one | CAS 1341170-46-4. Available from: [Link]
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PubChem. 1-(3-Aminophenyl)-5-methylpyridin-2-one | C12H12N2O | CID 130017705. Available from: [Link]
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Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. J Med Chem. 2006. Available from: [Link]
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Wikisource. NIOSH Manual of Analytical Methods - 1302.pdf/1. Available from: [Link]
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Ataman Kimya. N-methyl pyrrolidinone. Available from: [Link]
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Lammens, T. M., et al. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. 2010. Available from: [Link]
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ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. 2021. Available from: [Link]
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PENTA s.r.o. N-Methyl-2-Pyrrolidone - SAFETY DATA SHEET. Available from: [Link]
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U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. 2011. Available from: [Link]
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Centers for Disease Control and Prevention. N-METHYL-2-PYRROLIDINONE 1302. Available from: [Link]
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Barakat, A., et al. One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals. 2020. Available from: [Link]
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Thermo Fisher Scientific. N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. Available from: [Link]
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